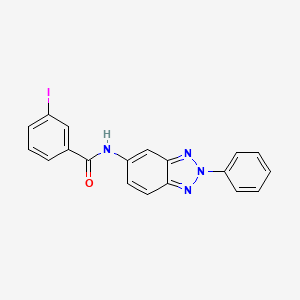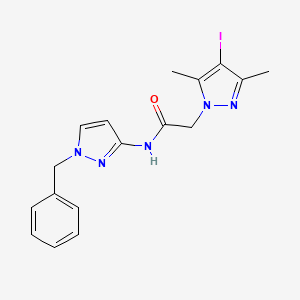![molecular formula C21H26ClN3O B6059239 2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6059239.png)
2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide is a chemical compound that belongs to the class of isonicotinamide derivatives. It has been widely studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in cell growth and survival. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell growth.
Biochemical and Physiological Effects:
2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit the accumulation of beta-amyloid, which is a hallmark of Alzheimer's disease. In addition, the compound has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide in lab experiments is its ability to inhibit the growth of various cancer cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its toxicity. It has been shown to have cytotoxic effects on normal cells, which can limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide. One direction is to further investigate its potential use in cancer treatment. This can involve studying its efficacy in combination with other cancer drugs or exploring its use in different types of cancer.
Another direction is to study its potential use in the treatment of neurological disorders. This can involve studying its neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Finally, future studies can focus on improving the safety profile of this compound. This can involve modifying its structure to reduce its toxicity or exploring its use in combination with other compounds that can enhance its therapeutic effects while reducing its toxicity.
In conclusion, 2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide is a promising compound that has potential use in the treatment of various diseases, including cancer and neurological disorders. Its mechanism of action and biochemical and physiological effects have been extensively studied, and future research can focus on improving its safety profile and exploring its potential use in different disease settings.
Métodos De Síntesis
The synthesis of 2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide involves the reaction of isonicotinoyl chloride with N-methyl-N-(3-phenylpropyl)piperidine in the presence of a base. The resulting compound is then chlorinated to obtain the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. The compound works by inducing cell cycle arrest and apoptosis in cancer cells.
In addition to cancer treatment, this compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can inhibit the accumulation of beta-amyloid, which is a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-24(21(26)18-11-12-23-20(22)15-18)19-10-6-14-25(16-19)13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,15,19H,5-6,9-10,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLURRSIEVNONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6059169.png)
![N-(2-{[3-(5-chloro-2-methoxybenzoyl)-1-piperidinyl]methyl}-6-quinolinyl)acetamide](/img/structure/B6059170.png)
![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6059175.png)
![1-(3-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6059180.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B6059186.png)
![N-[2-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B6059189.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6059194.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B6059199.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)propanamide](/img/structure/B6059202.png)

![methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6059231.png)
![{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6059247.png)
![2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine](/img/structure/B6059255.png)
